molecular formula C9H11ClN2O B13654754 (2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride

(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride

Cat. No.: B13654754
M. Wt: 198.65 g/mol
InChI Key: MNJXXQAKDBHLCV-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the second position and a methanamine group at the fourth position of the benzoxazole ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or a primary amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure, such as a benzoxazoline.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of benzoxazoline derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, neurotransmission, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the methyl group at the second position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to other benzoxazole derivatives.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(2-methyl-1,3-benzoxazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c1-6-11-9-7(5-10)3-2-4-8(9)12-6;/h2-4H,5,10H2,1H3;1H

InChI Key

MNJXXQAKDBHLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CN.Cl

Origin of Product

United States

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